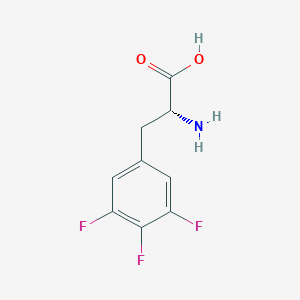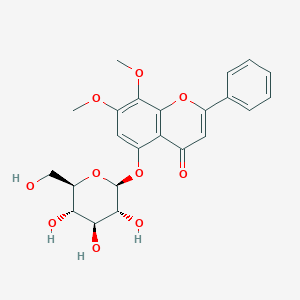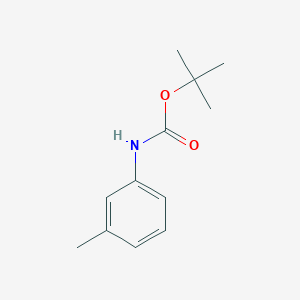
D-(3,4,5-Trifluorphenyl)-alanin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-(3,4,5-Trifluorophenyl)-alanine is a useful research compound. Its molecular formula is C9H8F3NO2 and its molecular weight is 219.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality D-(3,4,5-Trifluorophenyl)-alanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D-(3,4,5-Trifluorophenyl)-alanine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie
Boronsäuren und ihre Derivate, wie „®-2-Amino-3-(3,4,5-trifluorphenyl)propansäure“, wurden in der medizinischen Chemie untersucht . Sie haben verschiedene biologische Aktivitäten gezeigt, darunter Antikrebs-, antibakterielle und antivirale Aktivitäten . Die Einführung einer Boronsäuregruppe in bioaktive Moleküle kann die Selektivität, physikalisch-chemischen und pharmakokinetischen Eigenschaften verändern und die bereits bestehenden Aktivitäten verbessern .
Synthese von Boronsäurederivaten
“®-2-Amino-3-(3,4,5-trifluorphenyl)propansäure” kann zur Synthese von Boronsäurederivaten verwendet werden . Diese Verbindungen weisen eine vielseitige Reaktivität, Stabilität und geringe Toxizität auf, was sie in der synthetischen Chemie nützlich macht .
Katalytische Aktivität
Tris(3,4,5-trifluorphenyl)boran, eine Verbindung, die mit „®-2-Amino-3-(3,4,5-trifluorphenyl)propansäure“ verwandt ist, wurde auf seine katalytische Aktivität untersucht . Es wurde festgestellt, dass es bei der Hydroborierung von Aldehyd-, Keton- und Iminsubstraten aktiv ist .
Sensoranwendungen
Boronsäuren, wie „®-2-Amino-3-(3,4,5-trifluorphenyl)propansäure“, wurden bei der Entwicklung von Sensoren eingesetzt . Ihre Fähigkeit, reversible kovalente Bindungen mit Diolen zu bilden, macht sie nützlich für den Nachweis verschiedener Substanzen .
Arzneimittelverabreichungssysteme
Boronsäuren wurden bei der Entwicklung von Arzneimittelverabreichungssystemen eingesetzt
Wirkmechanismus
Target of Action
Compounds with similar structures have been found to target lung cancer cells . They inhibit lung cancer cell proliferation and migration .
Mode of Action
Related compounds have been shown to inhibit the phosphorylation of p38 in lung cancer cells . This suggests that D-(3,4,5-Trifluorophenyl)-alanine may interact with its targets to induce similar biochemical changes.
Biochemical Pathways
Related compounds have been found to inhibit the expression of matrix metalloproteinases-2 (mmp-2) and mmp-9 in lung cancer cells . These proteins are involved in the degradation of extracellular matrix, which is a crucial step in the progression of cancers.
Pharmacokinetics
A study on similar compounds has shown that they follow lipinski’s rule of 5, suggesting good bioavailability .
Result of Action
Related compounds have been found to display strong cytostatic effects on lung cancer cell proliferation . They also significantly inhibit migration by reducing the expression of MMP-2 and MMP-9 in lung cancer cells .
Biochemische Analyse
Biochemical Properties
It has been found to be involved in the hydroboration reactions of unsaturated substrates .
Cellular Effects
Preliminary studies suggest that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Studies are ongoing to determine the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
It is believed to interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is believed to interact with various transporters or binding proteins, and may have effects on its localization or accumulation .
Eigenschaften
IUPAC Name |
(2R)-2-amino-3-(3,4,5-trifluorophenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c10-5-1-4(2-6(11)8(5)12)3-7(13)9(14)15/h1-2,7H,3,13H2,(H,14,15)/t7-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFKCVRLOYOHGFK-SSDOTTSWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)CC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1F)F)F)C[C@H](C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427508 |
Source


|
| Record name | D-(3,4,5-Trifluorophenyl)-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217684-62-2 |
Source


|
| Record name | D-(3,4,5-Trifluorophenyl)-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














